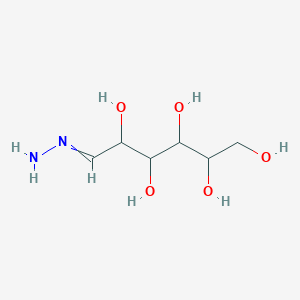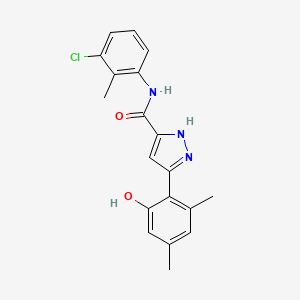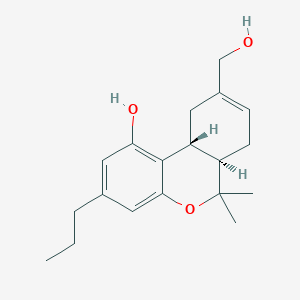
Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester is a chemical compound with the molecular formula C12H16O6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxymethoxy groups and the carboxyl group is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 3,4-dihydroxybenzoic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide to form the bis(methoxymethoxy) derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester involves its interaction with various molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects through various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3,4-dimethoxy-, methyl ester: Similar structure but with methoxy groups instead of methoxymethoxy groups.
Benzoic acid, 3,4-bis(ethoxymethoxy)-, methyl ester: Similar structure but with ethoxymethoxy groups instead of methoxymethoxy groups.
Benzoic acid, 3,4-bis(methoxymethoxy)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group
Uniqueness
Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester is unique due to the presence of methoxymethoxy groups, which can enhance its solubility and reactivity compared to other similar compounds. These groups also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H16O6 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
methyl 3,4-bis(methoxymethoxy)benzoate |
InChI |
InChI=1S/C12H16O6/c1-14-7-17-10-5-4-9(12(13)16-3)6-11(10)18-8-15-2/h4-6H,7-8H2,1-3H3 |
Clave InChI |
NIUIBKIRPDXMTM-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C(C=C1)C(=O)OC)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


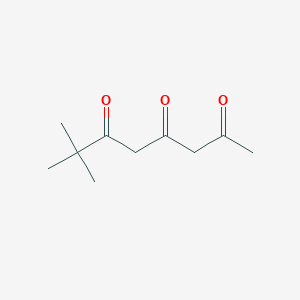
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079889.png)
![Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14079890.png)
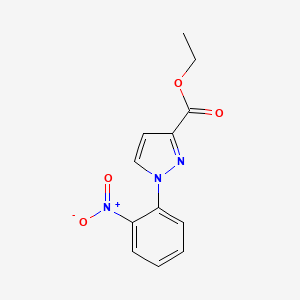

![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)


